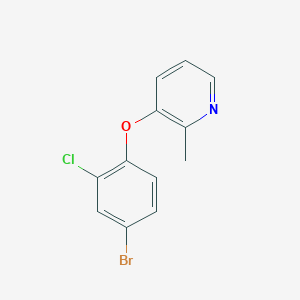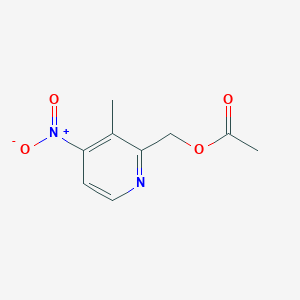
(2-pyridin-2-yl-ethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-pyridin-2-yl-ethyl)-1H-indole is a heterocyclic compound that features both a pyridine ring and an indole ring. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-pyridin-2-yl-ethyl)-1H-indole typically involves the reaction of 2-(2-aminoethyl)pyridine with indole derivatives. One common method includes the use of acenaphthenequinone in the presence of zinc chloride (ZnCl2) as a catalyst . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under specific conditions.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-pyridin-2-yl-ethyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents and organometallic reagents are frequently employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted indole and pyridine derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2-pyridin-2-yl-ethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (2-pyridin-2-yl-ethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(pyridin-2-yl)pyrimidine: This compound shares the pyridine moiety and exhibits similar biological activities.
N-(pyridin-2-yl)amides: These compounds also contain the pyridine ring and are known for their medicinal properties.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in various chemical and biological applications.
Uniqueness
(2-pyridin-2-yl-ethyl)-1H-indole is unique due to its combination of the indole and pyridine rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H14N2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-(2-pyridin-2-ylethyl)indole |
InChI |
InChI=1S/C15H14N2/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14/h1-8,10-11H,9,12H2 |
InChI-Schlüssel |
PGGGPJBOOYCFEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2CCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)






![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
